molecular formula C16H11ClN2S B12910394 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole CAS No. 628736-65-2

3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole

Cat. No.: B12910394
CAS No.: 628736-65-2
M. Wt: 298.8 g/mol
InChI Key: FVQBHUZQAGMWKD-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a chlorophenylthio group, a cyano group, and a methyl group attached to the indole core, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indoles.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

628736-65-2

Molecular Formula

C16H11ClN2S

Molecular Weight

298.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C16H11ClN2S/c1-10-16(20-13-5-3-12(17)4-6-13)14-8-11(9-18)2-7-15(14)19-10/h2-8,19H,1H3

InChI Key

FVQBHUZQAGMWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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